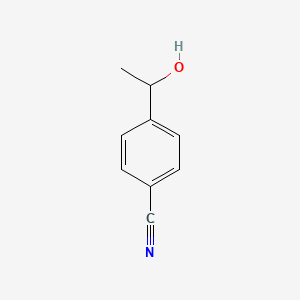

4-(1-Hydroxyethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAVOODMMBMCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342614 | |

| Record name | 4-(1-Hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52067-35-3 | |

| Record name | 4-(1-Hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-hydroxyethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1-Hydroxyethyl)benzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

4-(1-Hydroxyethyl)benzonitrile is a substituted aromatic compound that has emerged as a molecule of significant interest in modern chemical research and development. Its structure, featuring a benzene ring substituted at the para-position with a nitrile group (-C≡N) and a 1-hydroxyethyl group [-CH(OH)CH₃], bestows upon it a unique combination of chemical reactivity and chirality.[1] This chirality, centered at the carbon bearing the hydroxyl group, means it exists as two distinct enantiomers: (R)-4-(1-Hydroxyethyl)benzonitrile and (S)-4-(1-Hydroxyethyl)benzonitrile.

The strategic placement of three key functional components—the aromatic ring, the versatile nitrile group, and the chiral secondary alcohol—makes this compound a highly valuable and versatile intermediate in organic synthesis.[1] Its primary significance lies in its role as a key building block for more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The nitrile group can undergo a variety of transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid, while the secondary alcohol can be oxidized to a ketone. This dual functionality allows for the creation of a diverse library of derivatives. The stereochemistry of the hydroxyl group is often a critical determinant of biological activity, making the stereoselective synthesis of this compound a major focus of research.[1]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis and drug design. While experimental data on some properties remain limited in publicly accessible literature, a combination of supplier information and computational data provides a solid foundation for its characterization.

Core Physicochemical Data

| Property | Value/Information | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 52067-35-3 | [2][3] |

| Molecular Formula | C₉H₉NO | [2][3][4] |

| Molecular Weight | 147.17 g/mol | [2][3] |

| Appearance | White solid | [5] |

| Storage | Sealed in dry, 2-8°C | [3] |

| Purity (Typical) | ≥95% - 97% | [3][4] |

| XLogP3-AA | 1.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 1 | [2][3] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. Below is a summary of expected spectroscopic features based on its structure and available data for related compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the hydroxyethyl group, the methyl protons, and the hydroxyl proton. The aromatic protons would likely appear as two doublets in the aromatic region (approx. 7.4-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring. The methine proton (CH-OH) would appear as a quartet (due to coupling with the methyl group) around 4.9-5.0 ppm. The methyl protons (-CH₃) would present as a doublet around 1.5 ppm. The hydroxyl proton (-OH) signal would be a broad singlet, with its chemical shift dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms. Key expected signals include the nitrile carbon (C≡N) around 118-120 ppm, the quaternary aromatic carbon attached to the nitrile group around 110-115 ppm, and the other aromatic carbons between 125-150 ppm. The methine carbon (CH-OH) would be found around 70 ppm, and the methyl carbon (-CH₃) would be upfield, around 25 ppm.[2]

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group (O-H stretch). C-H stretching vibrations for the aromatic and alkyl groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

MS (Mass Spectrometry): In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 147. A prominent fragment ion would be expected at m/z = 132, corresponding to the loss of the methyl group ([M-CH₃]⁺).[2][5]

Synthesis of this compound

The most common and strategically important method for synthesizing this compound is the reduction of its corresponding ketone, 4-acetylbenzonitrile.[6] Given the significance of the chirality of the secondary alcohol in pharmaceutical applications, enantioselective reduction methods are of paramount importance.

Asymmetric Reduction of 4-Acetylbenzonitrile

The enantioselective reduction of prochiral ketones is a well-established and powerful tool in organic synthesis for creating chiral secondary alcohols.[7] Catalytic systems employing chiral ligands or auxiliaries can deliver high enantiomeric excess (ee) of the desired alcohol enantiomer. One of the most effective methods involves the use of chiral oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction.[8]

This protocol describes a representative procedure for the enantioselective reduction of 4-acetylbenzonitrile to (S)-4-(1-Hydroxyethyl)benzonitrile using an (S)-oxazaborolidine catalyst and borane as the reducing agent.

Materials:

-

4-Acetylbenzonitrile

-

(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][3][9]oxazaborole (CBS catalyst) solution (e.g., 1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the CBS catalyst solution (e.g., 0.1 equivalents).

-

Cool the flask to 0°C in an ice bath and slowly add the borane-dimethyl sulfide complex (e.g., 0.6 equivalents) dropwise while stirring.

-

Stir the mixture at 0°C for 10-15 minutes to allow for the formation of the catalyst-borane complex.

-

In a separate flask, dissolve 4-acetylbenzonitrile (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of 4-acetylbenzonitrile to the catalyst-borane complex mixture at 0°C over a period of 30-60 minutes using a syringe pump to ensure a controlled reaction rate.

-

Upon completion of the addition, allow the reaction to stir at 0°C for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.

-

Add 1 M HCl and allow the mixture to warm to room temperature. Stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive borane reagent with atmospheric oxygen and moisture.

-

Anhydrous Solvents: Water will react with and quench the borane reducing agent.

-

CBS Catalyst: The chiral oxazaborolidine forms a complex with borane, creating a chiral environment that directs the hydride delivery to one face of the ketone, resulting in high enantioselectivity.[8]

-

Slow Addition of Ketone: Maintains a low concentration of the free ketone, which helps to suppress the uncatalyzed background reduction that would lead to the racemic product.

-

Methanol Quench: Safely destroys any excess borane reagent.

-

Acidic Workup: Hydrolyzes the borate esters formed during the reaction to liberate the free alcohol.

Key Chemical Reactions

The dual functionality of this compound allows for a range of chemical transformations at both the hydroxyl and nitrile groups.

Oxidation of the Hydroxyl Group

The secondary alcohol can be readily oxidized back to the corresponding ketone, 4-acetylbenzonitrile. This transformation is useful if the hydroxyl group was used as a temporary protecting group or if further reactions on the aromatic ring are desired before re-establishing the ketone functionality. A variety of modern, mild oxidation methods are suitable for this purpose, avoiding harsh conditions that might affect the nitrile group.

-

Common Oxidizing Agents:

-

Dess-Martin Periodinane (DMP): A mild and highly efficient reagent for the oxidation of primary and secondary alcohols.

-

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

-

TEMPO-based systems: Catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) for a selective and efficient oxidation.[10]

-

Potassium Bromate (KBrO₃) with a Cerium Catalyst: This system has been shown to be effective for the oxidation of benzylic secondary alcohols to their corresponding ketones.[11]

-

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, yielding 4-(1-aminoethyl)benzonitrile. This transformation is a critical step in the synthesis of many pharmaceutical agents, as the resulting primary amine serves as a key handle for introducing further molecular complexity, for instance, through amide bond formation.

-

Common Reducing Agents:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like THF, followed by an aqueous workup.[12]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This method is often considered "greener" than using metal hydrides.[12] It's important to note that under certain conditions, some catalysts like Pd/C could potentially be too aggressive and lead to side reactions. Selective catalysts like platinum on carbon (Pt/C) at low hydrogen pressure are sometimes preferred to avoid unwanted reductions.[13]

-

Diisopropylaminoborane: In the presence of a catalytic amount of a lithium ion source, this reagent can effectively reduce a wide range of aromatic nitriles to their corresponding primary amines.[14]

-

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of biologically active molecules due to its structural features. The benzonitrile moiety itself is a common pharmacophore found in numerous drugs, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.

A key application of chiral hydroxybenzonitrile derivatives is in the synthesis of Selective Estrogen Receptor Modulators (SERMs) . These are compounds that bind to estrogen receptors but have different effects in different tissues. A structurally related compound, 4-(1-(4-ethoxyphenyl)-1-hydroxyethyl)benzonitrile, is highlighted as a key intermediate in the synthesis of SERMs used in the treatment of hormone-dependent cancers like breast cancer.[9] The specific stereochemistry of the hydroxyl group is often crucial for achieving the desired selective modulation of the estrogen receptor.

While direct examples of marketed drugs derived from this compound are not readily found in the public domain, its structural motif is present in numerous patented compounds and clinical candidates. Its utility lies in providing a chiral scaffold that can be elaborated into more complex structures with desired pharmacological profiles.

Safety and Handling

This compound is classified as harmful and an irritant. Proper safety precautions must be observed when handling this compound in a laboratory setting.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

If swallowed: Rinse mouth and seek immediate medical attention.

-

If on skin: Remove contaminated clothing and wash the affected area with soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

Conclusion

This compound stands out as a strategically important chiral building block in modern organic synthesis. Its unique combination of a reactive nitrile group, a chiral secondary alcohol, and an aromatic scaffold provides a versatile platform for the synthesis of complex molecular architectures. The ability to produce this compound in high enantiomeric purity through well-established asymmetric reduction protocols further enhances its value, particularly in the field of drug discovery and development. A thorough understanding of its physicochemical properties, synthetic routes, and chemical reactivity is essential for researchers and scientists aiming to leverage this potent intermediate in the creation of novel and impactful chemical entities.

References

-

4-(1-(4-ethoxyphenyl)-1-hydroxyethyl)benzonitrile - MySkinRecipes. (URL: [Link])

-

This compound | C9H9NO | CID 583335 - PubChem. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Oxidation of Benzylic and Aliphatic Secondary Alcohols to Carbonyl Compounds with KBrO3/CeCl3·7H2O System in Wet CH3CN. (URL: [Link])

-

This compound - AOBChem USA. (URL: [Link])

-

Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. (URL: [Link])

-

Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (URL: [Link])

-

Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. (URL: [Link])

-

Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. (URL: [Link])

-

Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile - PrepChem.com. (URL: [Link])

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

(R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile | C9H8FNO | CID - PubChem. (URL: [Link])

-

Selective reduction of nitro group to amine, in benzene ring containing nitrile? - Chemistry Stack Exchange. (URL: [Link])

-

Ritter reaction of benzyl alcohols with nitriles a | Download Table - ResearchGate. (URL: [Link])

-

Enantioselective Reduction of Ketones. (URL: [Link] ketone01.pdf)

-

Amines - NCERT. (URL: [Link])

-

bmse000284 Benzonitrile at BMRB. (URL: [Link])

-

Reductive deaminative conversion of nitriles to alcohols using paraformaldehyde in aqueous solution - The Royal Society of Chemistry. (URL: [Link])

-

4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO) - PubChemLite. (URL: [Link])

-

Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PubMed Central. (URL: [Link])

-

4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio - University of York. (URL: [Link])

-

2,3,5,6-Tetrafluoro-4-(1-hydroxyethyl)benzonitrile - PubChem. (URL: [Link])

Sources

- 1. This compound | 52067-35-3 | Benchchem [benchchem.com]

- 2. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. aobchem.com [aobchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. CAS 1443-80-7: 4-Acetylbenzonitrile | CymitQuimica [cymitquimica.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. york.ac.uk [york.ac.uk]

- 9. 4-(1-(4-ethoxyphenyl)-1-hydroxyethyl)benzonitrile [myskinrecipes.com]

- 10. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 11. asianpubs.org [asianpubs.org]

- 12. ncert.nic.in [ncert.nic.in]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(1-Hydroxyethyl)benzonitrile chemical structure and IUPAC name

An In-Depth Technical Guide to 4-(1-Hydroxyethyl)benzonitrile

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, properties, synthesis, and spectroscopic characterization, grounding all claims in authoritative data.

Core Compound Identity and Structure

This compound is a substituted aromatic compound of significant interest in synthetic chemistry. Its structure is characterized by a central benzene ring substituted at the para-position (1,4 positions) with a nitrile group (-C≡N) and a 1-hydroxyethyl group [-CH(OH)CH₃]. This unique combination of functional groups renders it a valuable and multi-functional building block for creating more complex molecular architectures.

The presence of a stereocenter at the carbon atom bearing the hydroxyl group means the molecule is chiral and exists as two distinct enantiomers: (R)- and (S)-4-(1-Hydroxyethyl)benzonitrile. This chirality is of paramount importance in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry.[1][2]

IUPAC Name and Chemical Identifiers

-

IUPAC Name: this compound[3]

-

Synonyms: 1-(4-Cyanophenyl)ethanol, Benzonitrile, 4-(1-hydroxyethyl)-[3][4]

Chemical Structure Diagram

The following diagram illustrates the two-dimensional structure of this compound.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties is essential for experimental design, including reaction setup and purification strategies.

| Property | Value | Source |

| Molecular Weight | 147.17 g/mol | PubChem[3] |

| Exact Mass | 147.068413911 Da | PubChem[3] |

| XLogP3-AA (Lipophilicity) | 1.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemScene[4] |

Synthesis Protocol: Reduction of 4-Acetylbenzonitrile

The most direct and common laboratory synthesis of this compound involves the reduction of the ketone functionality of 4-acetylbenzonitrile. Sodium borohydride (NaBH₄) is an effective and selective reducing agent for this transformation, as it reduces ketones to secondary alcohols without affecting the nitrile group.

The causality for choosing NaBH₄ lies in its mild nature and high chemoselectivity. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would problematically reduce both the ketone and the nitrile group. The use of a protic solvent like methanol or ethanol is typical as it facilitates the reaction by protonating the intermediate alkoxide.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is a self-validating system; progress can be checked at multiple points (TLC, GC-MS) to ensure the reaction is proceeding as expected before moving to the next step.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetylbenzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol. Cool the solution to 0-5°C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[6]

-

Work-up: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by the slow addition of dilute hydrochloric acid (~1 M) or saturated ammonium chloride solution to neutralize excess NaBH₄.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[6]

Spectroscopic Characterization Framework

Accurate structural elucidation is non-negotiable in drug development. The following provides the expected spectroscopic signature of this compound, which serves as a benchmark for validating synthetic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules.[7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule.

-

Aromatic Protons (Ar-H): Two doublets in the aromatic region (~7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (-CH(OH)-): A quartet at approximately 4.9-5.0 ppm, split by the adjacent methyl protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent but typically appears between 2.0-4.0 ppm.

-

Methyl Protons (-CH₃): A doublet at around 1.5 ppm, split by the adjacent methine proton.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.[3]

-

Nitrile Carbon (-C≡N): A signal around 118-120 ppm.

-

Aromatic Carbons: Four signals are expected for the benzene ring; two for the protonated carbons and two for the quaternary carbons (one attached to the nitrile and one to the hydroxyethyl group), typically in the range of 125-150 ppm.

-

Methine Carbon (-CH(OH)-): A signal around 70 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around 25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7]

-

O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic): Absorption bands appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands appearing just below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2230-2220 cm⁻¹ is a definitive indicator of the nitrile group.[8]

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region corresponding to the benzene ring.

-

C-O Stretch: A strong band in the 1250-1050 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 147, corresponding to the molecular weight of the compound.[3]

-

Key Fragmentation: A prominent peak is expected at m/z 132, corresponding to the loss of a methyl group ([M-15]⁺). This fragmentation is a characteristic feature for compounds containing a hydroxyethyl group.[3]

Applications in Drug Development and Research

This compound is not merely a laboratory curiosity; it is a strategic intermediate in the synthesis of high-value compounds, particularly pharmaceuticals.[8][9]

-

Versatile Precursor: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, opening pathways to diverse classes of compounds. The secondary alcohol can be oxidized to a ketone or used in esterification and etherification reactions.

-

Chiral Building Block: As a chiral molecule, its enantiomerically pure forms are highly sought after. The stereospecific synthesis or resolution of (R)- and (S)-4-(1-Hydroxyethyl)benzonitrile allows for the construction of enantiopure drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.[2][10] The importance of chirality in drug activity is a fundamental principle in modern pharmacology.[1]

-

Patent Landscape: The presence of this chemical structure in numerous patents underscores its relevance and application in proprietary research and development pipelines within the pharmaceutical and agrochemical sectors.[3]

Safety and Handling

Ensuring laboratory safety is paramount when handling any chemical. This compound possesses several hazards that require appropriate precautions.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3]

| Hazard Code | Hazard Statement | GHS Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | STOT SE (Category 3) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be handled by a licensed professional waste disposal service.[12]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. [Link]

-

PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 2,3,5,6-Tetrafluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

Chemsrc.com. Benzonitrile, 4-(1-hydroxyethyl)- (9CI) | CAS#:52067-35-3. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Appchem. This compound | 52067-35-3. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Chem 117 Reference Spectra Spring 2011. [Link]

-

Metin, J. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

PubChemLite. 4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO). [Link]

-

MedCrave. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

-

ResearchGate. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]

- Google Patents. Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

-

Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International journal of biomedical science : IJBS, 2(2), 85–100. [Link]

-

Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]

-

ResearchGate. The applications of chiral techniques in pharmaceutical industry. [Link]

-

MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Benzonitrile, 4-(1-hydroxyethyl)- (9CI) | 52067-35-3 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. sphinxsai.com [sphinxsai.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]

- 11. angenechemical.com [angenechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of 4-(1-Hydroxyethyl)benzonitrile

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 4-(1-Hydroxyethyl)benzonitrile, a key chiral building block in the development of advanced pharmaceutical and agrochemical agents. We delve into the prevalent synthetic strategies, focusing on the reduction of 4-acetylbenzonitrile and the nucleophilic addition of organometallic reagents to 4-cyanobenzaldehyde. This document emphasizes the underlying chemical principles, provides detailed, field-tested experimental protocols, and explores strategies for achieving enantioselectivity, which is often critical for biological activity. The content is structured to provide researchers, chemists, and process development professionals with the necessary insights to select and optimize a synthetic route tailored to their specific needs, from laboratory-scale research to industrial production considerations.

Introduction: Significance and Strategic Importance

This compound is a bifunctional aromatic compound featuring a nitrile group and a secondary alcohol. This unique combination of functional groups makes it a highly versatile intermediate in organic synthesis.[1] The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. The secondary alcohol can be oxidized to a ketone or undergo etherification and esterification reactions.

Crucially, the 1-hydroxyethyl group introduces a stereocenter, meaning the molecule exists as two non-superimposable mirror images or enantiomers: (R)- and (S)-4-(1-Hydroxyethyl)benzonitrile.[1] In the context of drug development, the specific stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of stereoselective synthetic routes is a major focus of modern chemical research.[1]

This guide will primarily focus on the most reliable and scalable methods for its synthesis.

Caption: Overview of primary synthetic routes.

Primary Synthetic Pathway: Reduction of 4-Acetylbenzonitrile

The most common and direct route to this compound is the reduction of the ketone in 4-acetylbenzonitrile. The key challenge and strategic choice in this pathway lie in selecting a reducing agent that exhibits high chemoselectivity—reducing the ketone carbonyl while leaving the nitrile group intact.

Mechanism and Reagent Selection: Hydride Reductions

Hydride-based reagents are the cornerstone for this transformation. They function as a source of the hydride ion (H⁻), which acts as a nucleophile.[2] The reaction proceeds via nucleophilic addition of the hydride to the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. A subsequent protonation step, typically during an aqueous workup, yields the final secondary alcohol.[3]

Sodium borohydride is an ideal choice for this synthesis due to its mild reactivity and excellent functional group tolerance.[3][4] It readily reduces aldehydes and ketones but does not typically reduce less reactive carbonyls like esters, amides, or, critically for this synthesis, nitriles under standard conditions.[3] This selectivity obviates the need for protecting the nitrile group, streamlining the synthetic process. The reaction is typically run in protic solvents like methanol or ethanol.

Sources

An In-Depth Technical Guide to 4-(1-Hydroxyethyl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

4-(1-Hydroxyethyl)benzonitrile is a bifunctional aromatic molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. Its structure, featuring a benzene ring substituted with a nitrile group and a chiral secondary alcohol, makes it a versatile synthetic intermediate. The nitrile moiety serves as a precursor to various functional groups, including amines and carboxylic acids, while the hydroxyl group allows for stereospecific elaborations and derivatization. This guide provides an in-depth exploration of this compound, covering its fundamental properties, a detailed laboratory-scale synthesis protocol, its critical role as a precursor in pharmaceutical manufacturing, and its analytical characterization.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 52067-35-3 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][3] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(4-Cyanophenyl)ethanol, Benzonitrile, 4-(1-hydroxyethyl)- | [1] |

| Appearance | Liquid | |

| Boiling Point | 291.3 °C | [2] |

Synthesis of this compound via Ketone Reduction

The most direct and common laboratory synthesis of this compound involves the reduction of the corresponding ketone, 4-acetylbenzonitrile. This transformation is typically achieved with high efficiency using sodium borohydride (NaBH₄) in an alcoholic solvent. This method is favored for its operational simplicity, mild reaction conditions, and the high chemoselectivity of NaBH₄, which selectively reduces the ketone in the presence of the nitrile group.

Causality in Experimental Design

The choice of sodium borohydride as the reducing agent is a deliberate one, rooted in its chemical properties. NaBH₄ is a less powerful reducing agent than lithium aluminum hydride (LiAlH₄) and, crucially, does not reduce nitriles or esters under standard conditions. This selectivity is essential for the successful synthesis of the target molecule without unwanted side reactions. An alcoholic solvent, such as methanol or ethanol, is used not only to dissolve the starting material but also to act as a proton source to quench the intermediate alkoxide formed during the reaction. The reaction is typically performed at a controlled temperature, often starting at 0 °C, to manage the exothermic nature of the reduction and to minimize potential side reactions.

Experimental Protocol: Reduction of 4-Acetylbenzonitrile

Materials:

-

4-Acetylbenzonitrile

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzonitrile (1 equivalent) in anhydrous methanol. Cool the flask in an ice bath to 0 °C.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution. The slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Carefully quench the reaction by the slow addition of deionized water. Acidify the mixture to a pH of ~6-7 with 1 M HCl to neutralize any remaining borohydride and to hydrolyze the borate esters.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery: A Precursor to Letrozole

The utility of this compound as a synthetic intermediate is prominently demonstrated in the pharmaceutical industry. While not a direct precursor, its structural motif is central to the synthesis of key intermediates for important drugs. A notable example is its conceptual relationship to the synthesis of Letrozole, a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[4][5]

The synthesis of Letrozole involves the key intermediate 4-(1-(1,2,4-triazol-1-yl)methyl)benzonitrile. This intermediate is typically prepared from α-bromo-4-tolunitrile and 1,2,4-triazole. The structural similarity to this compound highlights the importance of this class of substituted benzonitriles in building complex, biologically active molecules. The hydroxyl group in this compound can be transformed into a good leaving group (e.g., a tosylate or a halide), which can then be displaced by a nucleophile like 1,2,4-triazole to form the core structure of the Letrozole intermediate.

Sources

A Guide to the Spectral Analysis of 4-(1-Hydroxyethyl)benzonitrile

This technical guide provides a detailed analysis of the spectral data for 4-(1-Hydroxyethyl)benzonitrile, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The interpretation of this data is crucial for structure elucidation, purity assessment, and understanding its chemical behavior.

Introduction to this compound

This compound, also known as 1-(4-cyanophenyl)ethanol, is a bifunctional molecule containing a nitrile group and a secondary alcohol. Its chemical formula is C₉H₉NO, and it has a molecular weight of 147.17 g/mol .[1] The unique combination of a nucleophilic hydroxyl group and an electrophilic nitrile moiety makes it a versatile building block in organic synthesis. Accurate spectral analysis is paramount to confirm its identity and purity before its use in further synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~7.5 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~4.9 | Quartet | 1H | CH-OH |

| ~2.5 | Singlet (broad) | 1H | OH |

| ~1.4 | Doublet | 3H | CH₃ |

Causality Behind Assignments:

-

The aromatic protons are split into two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitrile group (H-2, H-6) are expected to be downfield compared to the protons meta to the nitrile group (H-3, H-5).

-

The methine proton (CH-OH) appears as a quartet due to coupling with the three protons of the adjacent methyl group.

-

The methyl protons (CH₃) appear as a doublet due to coupling with the single methine proton.

-

The hydroxyl proton (OH) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, six distinct carbon signals are expected.

¹³C NMR Data from Spectral Databases:

While a fully assigned spectrum is not publicly available, spectral databases confirm the existence of ¹³C NMR data for this compound.[1] Based on data for analogous compounds, the following assignments can be predicted:

| Chemical Shift (ppm) | Assignment |

| ~145 | C4 (aromatic) |

| ~132 | C2, C6 (aromatic) |

| ~126 | C3, C5 (aromatic) |

| ~119 | CN (nitrile) |

| ~110 | C1 (aromatic) |

| ~70 | CH-OH |

| ~25 | CH₃ |

Causality Behind Assignments:

-

The quaternary carbon attached to the nitrile group (C1) and the carbon attached to the hydroxyethyl group (C4) are expected at the extremes of the aromatic region.

-

The nitrile carbon (CN) has a characteristic chemical shift in the 115-125 ppm range.

-

The carbon bearing the hydroxyl group (CH-OH) is found in the 60-80 ppm range.

-

The methyl carbon (CH₃) is the most upfield signal, typically below 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C≡N, and C-O bonds, as well as aromatic C-H and C=C stretching vibrations.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H (alcohol) |

| 3100-3000 | C-H (aromatic) |

| 2950-2850 | C-H (aliphatic) |

| ~2230 | C≡N (nitrile) |

| 1600-1450 | C=C (aromatic) |

| ~1100 | C-O (secondary alcohol) |

Causality Behind Interpretations:

-

The broad absorption in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.[2]

-

The sharp, intense peak around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[3]

-

The presence of multiple peaks in the 1600-1450 cm⁻¹ region confirms the aromatic ring.

-

The C-O stretching of the secondary alcohol will appear in the fingerprint region, typically around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 147, corresponding to its molecular weight.[1]

Key Fragmentation Pathways:

The primary fragmentation is expected to be the alpha-cleavage of the C-C bond between the aromatic ring and the hydroxyethyl group, leading to the loss of a methyl radical (•CH₃).

-

Molecular Ion (M⁺): m/z 147

-

Base Peak: m/z 132 ([M-CH₃]⁺) - This is a common fragmentation for secondary alcohols.

-

Other Significant Fragments:

-

m/z 104 ([M-CH₃-CO]⁺ or [C₇H₄N]⁺ from cleavage of the ethyl group)[1]

-

m/z 77 ([C₆H₅]⁺) - Phenyl cation

-

m/z 43 ([C₂H₃O]⁺)

-

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for compounds like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

IR Data Acquisition

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Solution: Cast a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Record the sample spectrum over the range of ~4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or direct infusion.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a range of m/z values (e.g., 40-200) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualizations

Molecular Structure

Caption: 2D Structure of this compound

Experimental Workflow

Caption: General workflow for spectral analysis.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. 13C NMR spectra assignment of title compound. [Link]

-

The Royal Society of Chemistry. Supporting information for - Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by an Efficient and Recyclable Magnetic Nanoparticle-Supported Iridium Complex. [Link]

-

MDPI. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NIST. Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. [Link]

-

University of Regensburg. 1H NMR Spectroscopy. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

-

ResearchGate. 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. [Link]

-

NIST. Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. [Link]

-

AOBChem USA. This compound. [Link]

-

SpectraBase. This compound - Mass Spectrum (GC). [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

SlidePlayer. Mass Spectrometry. [Link]

-

International Journal of ChemTech Research. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]

-

Interpretation of mass spectra. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChemLite. 4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-. NIST Chemistry WebBook. [Link]

-

PubChemLite. 4-(2-fluoro-1-hydroxyethyl)benzonitrile (C9H8FNO). [Link]

-

SpectraBase. Cyclohexanol, 1-(4-cyanophenyl)-4-butyl- - Mass Spectrum (GC). [Link]

-

PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

BMRB. bmse000284 Benzonitrile. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... [Link]

-

IS NIR Spectra. [Link]

-

Tradeindia. 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences. [Link]

-

PubChem. 1-(4-Ethylphenyl)ethanol. National Center for Biotechnology Information. [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Evolving Synthesis of 4-(1-Hydroxyethyl)benzonitrile

Abstract

4-(1-Hydroxyethyl)benzonitrile, a seemingly unassuming aromatic alcohol, holds a significant position in the landscape of modern medicinal chemistry. While its formal "discovery" is not marked by a singular seminal publication, its existence is a logical extension of fundamental organic reactions developed over the last century. This technical guide provides an in-depth exploration of this compound, tracing its likely historical synthetic origins through established chemical principles to its current, optimized production methods. We will detail the evolution of its synthesis, from classical racemic preparations to modern enantioselective techniques, driven by its critical role as a chiral precursor in the synthesis of high-value pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals, offering both a historical perspective and practical, field-proven methodologies for its preparation and use.

Introduction: A Molecule Defined by its Utility

This compound (also known as 1-(4-cyanophenyl)ethanol) is a bifunctional organic molecule featuring a secondary alcohol and a nitrile group attached to a benzene ring. This unique combination of functional groups makes it a versatile intermediate in organic synthesis. The nitrile group is a common precursor to other functionalities and is known to be metabolically robust, while the chiral secondary alcohol provides a crucial stereocenter for the development of enantiomerically pure active pharmaceutical ingredients (APIs).[1]

The significance of this molecule escalated with the development of third-generation aromatase inhibitors for the treatment of hormone-responsive breast cancer.[2] It serves as a pivotal chiral building block for the synthesis of drugs like Letrozole, where the precise stereochemistry of the molecule is paramount for its therapeutic efficacy.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [PubChem CID: 583335] |

| Molecular Weight | 147.17 g/mol | [PubChem CID: 583335] |

| CAS Number | 52067-35-3 | [PubChem CID: 583335] |

| Appearance | Solid (Typical) | [Vendor Data] |

| Boiling Point | 136-140 °C at 5 Torr | [Vendor Data] |

| IUPAC Name | This compound | [PubChem CID: 583335] |

Chapter 1: A Historical Perspective on Synthesis

While a specific, dated discovery of this compound is not readily found in early chemical literature, its synthesis can be logically inferred from two cornerstone reactions of organic chemistry that were well-established by the early 20th century.

The Grignard Reaction Pathway

The Grignard reaction, discovered by Victor Grignard in 1900, provides a direct and powerful method for forming carbon-carbon bonds.[4][5] A plausible early synthesis of this compound would involve the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with 4-cyanobenzaldehyde.

-

Causality of Experimental Choices: The Grignard reagent, with its nucleophilic carbon, readily attacks the electrophilic carbonyl carbon of the aldehyde. The choice of an ethereal solvent like diethyl ether is critical as it stabilizes the Grignard reagent. A subsequent acidic workup is necessary to protonate the resulting alkoxide to yield the final secondary alcohol.[6][7]

Figure 1: Plausible historical synthesis via the Grignard reaction.

The Cyanohydrin Reaction Analogy

Another historical route is the Urech cyanohydrin method, first described in 1872.[8][9] While this reaction typically involves the addition of cyanide to a ketone or aldehyde, its principles can be applied to the precursor of our target molecule. The reduction of a cyanohydrin formed from 4-acetylbenzonitrile would lead to the desired product. However, the most direct and now standard approach is the reduction of the ketone itself.

Chapter 2: Modern Synthetic Methodologies

The contemporary synthesis of this compound almost exclusively relies on the reduction of its corresponding ketone, 4-acetylbenzonitrile. This method is high-yielding, scalable, and allows for stereochemical control.

Racemic Synthesis via Hydride Reduction

The most common laboratory-scale synthesis involves the reduction of 4-acetylbenzonitrile with a mild reducing agent like sodium borohydride (NaBH₄).[2]

-

Expertise & Experience: Sodium borohydride is the reagent of choice for this transformation due to its excellent chemoselectivity. It readily reduces aldehydes and ketones but does not affect the more resilient nitrile group under standard conditions.[10] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the nitrile as well, leading to unwanted side products. The reaction is typically run in an alcoholic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide.

Figure 2: Standard synthesis by reduction of 4-acetylbenzonitrile.

Detailed Experimental Protocol: Racemic Synthesis

Objective: To synthesize racemic this compound from 4-acetylbenzonitrile.

Materials:

-

4-Acetylbenzonitrile

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzonitrile (1.0 eq) in methanol (approx. 10 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Reductant: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15-20 minutes. Scientist's Note: The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding deionized water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of water).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Self-Validation): The product can be purified by column chromatography on silica gel if necessary. The purity and identity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Enantioselective Synthesis: The Key to Pharmaceutical Application

For applications in drug synthesis, obtaining a single enantiomer of this compound is often mandatory. This is achieved through asymmetric reduction of 4-acetylbenzonitrile.[7]

-

Trustworthiness: Enantioselective methods rely on a chiral catalyst to influence the stereochemical outcome of the reduction. Common methods include catalytic hydrogenation using chiral transition metal complexes (e.g., Ru-BINAP) or using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction).[7] The choice of catalyst and conditions determines which enantiomer, (R) or (S), is produced with high enantiomeric excess (e.e.).

Figure 3: Workflow for enantioselective synthesis and validation.

Chapter 3: Application in Drug Development - The Letrozole Story

The primary driver for the large-scale production and methodological development of this compound is its role as a key intermediate in the synthesis of Letrozole.[2][11][12] Letrozole is a potent non-steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer.[3]

The synthesis of Letrozole typically involves the reaction of 4-(1-(1,2,4-triazol-1-yl)methyl)benzonitrile with 4-fluorobenzonitrile.[13] The precursor, 4-(1-(1,2,4-triazol-1-yl)methyl)benzonitrile, is synthesized from a derivative of this compound where the hydroxyl group has been converted into a good leaving group, such as a halide (e.g., bromide).

The chirality of the secondary alcohol in the starting material is crucial, although in the final Letrozole molecule, this carbon becomes prochiral. However, the use of chiral intermediates can influence the efficiency and purity of subsequent synthetic steps.

Conclusion

This compound stands as an exemplar of a molecule whose history is written not in a single discovery event, but in the continuous evolution of synthetic organic chemistry. From its conceptual origins in classical reactions like the Grignard synthesis, it has become a readily accessible intermediate through the robust and selective reduction of 4-acetylbenzonitrile. The development of sophisticated enantioselective protocols for its synthesis underscores its importance in the pharmaceutical industry, particularly as a key building block for life-saving medicines. This guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively utilize this versatile compound in their own synthetic endeavors.

References

-

PubChem Compound Summary for CID 583335, this compound. National Center for Biotechnology Information. [Link]

- US Patent US20050209294A1: Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

- US Patent US7705159B2: Process for the preparation of letrozole.

-

Jihad, R. S., et al. (2023). Design, synthesis, and in-silico study of new letrozole derivatives as prospective anticancer and antioxidant agents. ResearchGate. [Link]

- US Patent US20100190997A1: Process for the Preparation of Letrozole.

-

Cyanohydrin reaction. Wikipedia. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. [Link]

- WO Patent WO2010146391A1: Regioselective synthesis of letrozole.

-

Hatano, M., et al. (2005). A simple, inexpensive, and highly enantioselective cyanohydrin synthesis with aromatic aldehydes using chiral lithium binaphtholate aqua or alcohol complexes. Journal of the American Chemical Society. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

Bar-Haim, G., & Kol, M. (2024). Concentration-time history of cinnamic dicarboxylic acid 4a formed in the green Knoevenagel reaction of benzaldehyde and malonic acid. ResearchGate. [Link]

- EP Patent EP2212301A1: An improved process for preparation of letrozole and its intermediates.

- Berichte der Deutschen Chemischen Gesellschaft (1900). Google Books.

-

Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

-

Al-Dulayymi, J. R., et al. (1991). Synthesis of carminic acid, the colourant principle of cochineal. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Cyanohydrin reaction. L.S.College, Muzaffarpur. [Link]

-

Improved Process For The Preparation Of Letrozole. Quick Company. [Link]

-

Fransson, J. (2007). Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal. [Link]

-

Berichte der Deutschen Chemischen. [Link]

-

Enantioselective reduction of ketones. Wikipedia. [Link]

- De La Pradilla, R. F., et al. (2022). Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles.

Sources

- 1. Carminic acid - Wikipedia [en.wikipedia.org]

- 2. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]

- 3. 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]

- 12. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]

- 13. WO2010146391A1 - Regioselective synthesis of letrozole - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 4-(1-Hydroxyethyl)benzonitrile: A Technical Guide for Drug Discovery

Abstract

4-(1-Hydroxyethyl)benzonitrile, a structurally simple yet functionally rich aromatic compound, stands as a promising but underexplored starting point for novel drug discovery programs. This technical guide provides an in-depth analysis of its potential research applications, grounded in the established principles of medicinal chemistry. By dissecting the roles of its constituent pharmacophores—the benzonitrile moiety and the chiral secondary alcohol—we delineate rational strategies for its derivatization and evaluation across multiple therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.

Introduction: The Strategic Value of this compound

This compound (CAS 52067-35-3) is a chiral molecule featuring a benzonitrile core substituted with a 1-hydroxyethyl group at the para position.[1][2] While its direct biological applications are not extensively documented in peer-reviewed literature, its constituent functional groups are prevalent in a multitude of clinically successful drugs. The benzonitrile moiety is recognized as a "privileged scaffold" in medicinal chemistry, prized for its metabolic stability and its ability to engage in critical molecular interactions with biological targets.[3][4] The secondary alcohol introduces a chiral center and a key hydrogen bonding motif, crucial for specific receptor recognition and modulation of physicochemical properties.[5][6]

This guide will illuminate potential research avenues by:

-

Deconstructing the Pharmacophoric Contributions: Analyzing the established roles of the benzonitrile and secondary alcohol groups in drug design.

-

Proposing Target-Oriented Research Areas: Identifying therapeutic targets and disease pathways where this scaffold is likely to exhibit activity.

-

Outlining Synthetic Derivatization Strategies: Providing actionable synthetic protocols for generating focused compound libraries.

-

Detailing Methodologies for Biological Evaluation: Suggesting key assays to profile the activity of novel derivatives.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [2] |

| CAS Number | 52067-35-3 | [2] |

| Chirality | Exists as (R) and (S) enantiomers | [7] |

| Key Functional Groups | Nitrile, Secondary Alcohol, Aromatic Ring | [7] |

Deconstructing the Pharmacophoric Contributions: A Foundation for Rational Design

The therapeutic potential of this compound can be inferred from the well-established roles of its key functional groups in medicinal chemistry.

The Benzonitrile Moiety: More Than a Simple Dipole

The benzonitrile group is a versatile pharmacophore with several key attributes:[3]

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[8]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, engaging in crucial interactions with protein active sites.[9]

-

Bioisostere: The nitrile group is a well-established bioisostere for carbonyl, hydroxyl, and carboxyl groups, allowing for the fine-tuning of a molecule's properties while maintaining its core binding interactions.[9][10]

-

Modulator of Aromatic Ring Electronics: As a strongly electron-withdrawing group, the nitrile influences the electronic properties of the benzene ring, affecting its reactivity and potential for π-π stacking interactions.[1]

The Secondary Alcohol: A Chiral Anchor for Specificity

The 1-hydroxyethyl group introduces several important features:

-

Chirality: The presence of a stereocenter allows for the synthesis of enantiomerically pure compounds, which can exhibit significantly different biological activities and safety profiles.[7]

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a strong anchor for binding to protein targets.[5][6] The importance of this group is highlighted by the reduced activity of compounds lacking it.[5]

-

Vector for Derivatization: The secondary alcohol is a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) through esterification, etherification, or inversion of stereochemistry.

Proposed Research Areas and Therapeutic Targets

Based on the pharmacophoric analysis, this compound is a promising starting point for several therapeutic areas where benzonitrile-containing molecules have already shown significant promise.

Oncology: Targeting Kinase Signaling and Cell Proliferation

Benzonitrile derivatives are prominent in oncology, often acting as kinase inhibitors or disrupting cell cycle progression.[4]

Scientific Rationale: The benzonitrile moiety can mimic the hinge-binding motifs of many kinase inhibitors. The secondary alcohol can form key hydrogen bonds in the ATP-binding pocket, enhancing potency and selectivity.

Proposed Research Program:

-

Lead Generation: Synthesize both (R)- and (S)-enantiomers of this compound.

-

Library Synthesis: Create a focused library by introducing various substituents on the aromatic ring to probe interactions with different kinase active sites.

-

Biological Screening: Screen the library against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, BTK) and in cell-based proliferation assays using various cancer cell lines.

Caption: Workflow for Kinase Inhibitor Discovery.

Neuroscience: Modulating Neurotransmitter Receptors

Benzonitrile-containing compounds have been investigated as modulators of various neurotransmitter receptors, including metabotropic glutamate receptors (mGluRs).[11]

Scientific Rationale: The aromatic ring can engage in π-π stacking interactions within the receptor binding site, while the nitrile and hydroxyl groups can form specific hydrogen bonds that dictate agonist or antagonist activity.

Proposed Research Program:

-

Pharmacophore-based Design: Utilize the structure of this compound as a fragment for in silico screening against homology models of CNS targets.

-

Targeted Synthesis: Synthesize derivatives with modified linkers between the aromatic ring and the hydroxyl group to optimize positioning within the receptor.

-

Functional Assays: Evaluate the synthesized compounds in functional assays measuring receptor activation or inhibition (e.g., calcium flux assays for GPCRs).

Anti-Infectives: Novel Mechanisms of Action

The unique electronic properties of the benzonitrile group can be exploited to design novel anti-bacterial or anti-viral agents.[4]

Scientific Rationale: The nitrile group can act as a warhead for covalent inhibition of essential enzymes or as a key interacting group in non-covalent inhibitors. The overall scaffold provides a good starting point for developing compounds with favorable drug-like properties.

Proposed Research Program:

-

Target Selection: Identify essential enzymes in pathogenic bacteria or viruses that are susceptible to inhibition by small molecules.

-

Mechanism-based Design: Design and synthesize derivatives of this compound that incorporate reactive groups or functionalities known to interact with the chosen target.

-

Microbiological and Virological Assays: Determine the minimum inhibitory concentration (MIC) against a panel of bacterial strains or the half-maximal effective concentration (EC₅₀) in viral replication assays.

Synthetic Strategies and Experimental Protocols

The versatility of this compound allows for a wide range of synthetic modifications.

Asymmetric Synthesis of Enantiopure this compound

Access to enantiomerically pure starting material is crucial for SAR studies. Asymmetric reduction of 4-acetylbenzonitrile is the most direct route.

Protocol: Biocatalytic Reduction of 4-Acetylbenzonitrile [12]

-

Culture Preparation: Cultivate a suitable microorganism (e.g., Rhodotorula rubra) in an appropriate growth medium.

-

Reaction Setup: To the microbial culture, add 4-acetylbenzonitrile (1 eq.).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours.

-

Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the resulting (S)- or (R)-4-(1-Hydroxyethyl)benzonitrile by flash column chromatography.

Caption: Asymmetric Synthesis via Biocatalysis.

Derivatization of the Aromatic Ring

Standard aromatic substitution reactions can be employed to introduce diversity.

Protocol: Nitration of this compound

-

Protection: Protect the hydroxyl group of this compound as a suitable protecting group (e.g., TBDMS ether).

-

Nitration: To a cooled solution of the protected starting material in sulfuric acid, add nitric acid dropwise.

-

Work-up: Quench the reaction with ice and extract the product.

-

Deprotection: Remove the protecting group to yield the nitrated derivative.

Modification of the Hydroxyl Group